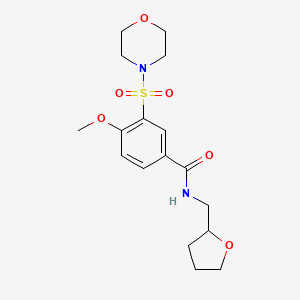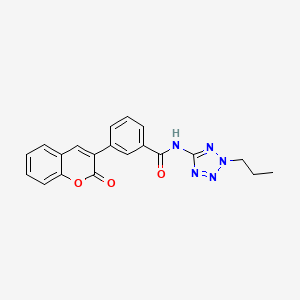![molecular formula C18H24Cl2N2O3 B4449267 2-[[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4449267.png)
2-[[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
Descripción general
Descripción
2-[[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride is a complex organic compound that features a chloropyridine moiety
Métodos De Preparación
The synthesis of 2-[[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, undergoes a series of reactions to introduce the methoxy group at the 3-position.
Coupling Reaction: The chloropyridine intermediate is then coupled with a methoxyphenyl derivative through a nucleophilic substitution reaction.
Amination: The resulting intermediate undergoes amination to introduce the methylamino group.
Final Assembly:
Industrial production methods often involve optimization of these steps to improve yield and purity, utilizing catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-[[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-[[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with various enzymes, potentially inhibiting their activity. The methoxyphenyl group can modulate the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to interfere with specific biochemical pathways, leading to its observed biological activity.
Comparación Con Compuestos Similares
Similar compounds to 2-[[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride include:
6-Chloropyridin-3-yl derivatives: These compounds share the chloropyridine core and exhibit similar reactivity and biological activity.
Methoxyphenyl derivatives: Compounds with methoxy groups on the phenyl ring often show similar chemical behavior and applications.
Aminomethyl derivatives: These compounds have similar amination patterns and are used in similar synthetic and biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3.ClH/c1-18(2,12-22)21-10-13-4-6-15(16(8-13)23-3)24-11-14-5-7-17(19)20-9-14;/h4-9,21-22H,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTQLFQXEUGWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=CN=C(C=C2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4449195.png)
![2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide](/img/structure/B4449205.png)
![1-(2-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4449213.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4449232.png)
![1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4449233.png)
![3-METHYL-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE](/img/structure/B4449237.png)
![4-({[(cyclopropylcarbonyl)amino]carbonothioyl}amino)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4449245.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide](/img/structure/B4449247.png)
![3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B4449251.png)
![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4449254.png)

![1-[(3,4-dichlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4449270.png)
